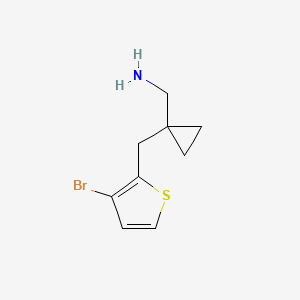
1-(4-Methylcyclohexyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylcyclohexyl)propan-2-ol, also known as dihydroterpineol, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a sweet, pine-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylcyclohexyl)propan-2-ol can be synthesized through the hydrogenation of alpha-terpineol. The reaction involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas. The process is carried out in methanol at room temperature for 12 hours. After the reaction, the catalyst is removed by filtration, and the product is purified by silica gel column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is then distilled to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Formation of alkyl halides.
Scientific Research Applications
1-(4-Methylcyclohexyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations due to its solvent properties.
Industry: Widely used as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. As a solvent, it can dissolve other substances, facilitating chemical reactions. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)propan-2-ol is similar to other cyclohexanol derivatives, such as:
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Menthol: A naturally occurring compound with a minty odor.
Terpineol: An alcohol with a pleasant lilac odor.
Uniqueness
This compound is unique due to its specific structure, which imparts a sweet, pine-like odor. This makes it particularly valuable in the fragrance industry. Additionally, its stability and solvent properties make it suitable for various industrial applications .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)propan-2-ol |
InChI |
InChI=1S/C10H20O/c1-8-3-5-10(6-4-8)7-9(2)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZSFOAKJJTRQHAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)
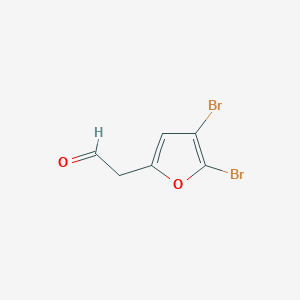
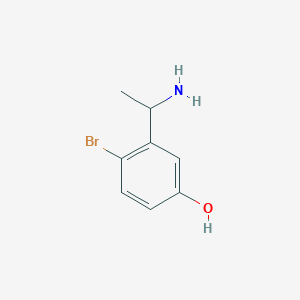

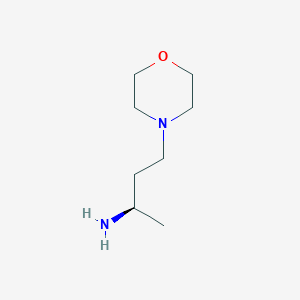
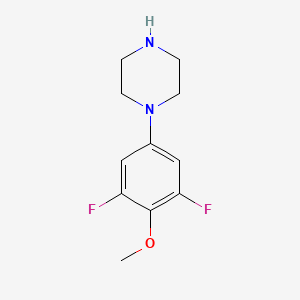
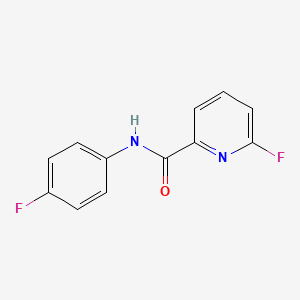

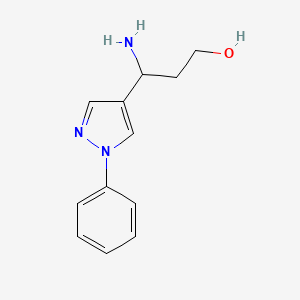

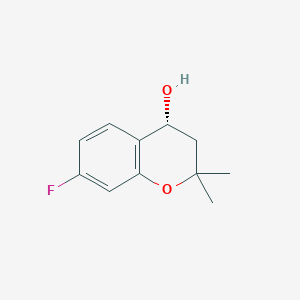
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
